molecular formula C20H17N3O2 B2528194 N-(9H-芴-2-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-甲酰胺 CAS No. 1428363-17-0

N-(9H-芴-2-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-甲酰胺

货号 B2528194
CAS 编号: 1428363-17-0
分子量: 331.375
InChI 键: HNTSRYOGVRRQPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on N-aryl-9-oxo-9H-fluorene-1-carboxamides has led to the discovery of novel apoptosis inducers, which are compounds that can trigger programmed cell death, a process that is often defective in cancer cells. The initial lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a), was identified through high-throughput screening assays focused on caspase activation and cell growth inhibition. This compound demonstrated sub-micromolar potencies in various cancer cell lines, including T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. The compound was also observed to arrest HCT116 cells in the G(2)/M phase, which subsequently led to apoptosis .

Synthesis Analysis

The synthesis of these compounds involved structure-activity relationship (SAR) studies, particularly focusing on the carboxamide group. The SAR studies led to the identification of a more potent lead compound, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s), which retained broad activity in caspase activation and cell growth inhibition assays. This compound also showed improved aqueous solubility, which is a desirable property for potential therapeutic agents .

Molecular Structure Analysis

Further studies on the molecular structure focused on the 9-oxo-9H-fluorene ring of the carboxamides. It was found that most modifications to this part of the molecule were not well tolerated, with the exception of the 9H-fluorene (2b) and dibenzothiophene (2d) analogs. These analogs were less active than the original lead compound 2a but still showed significant activity. Notably, substitutions at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved activity, such as compound 5a, which was about fivefold more potent than the lead compound 2a .

Chemical Reactions Analysis

The chemical reactions involved in the SAR studies indicated a change in the mechanism of action when modifications were made to the 9-oxo-9H-fluorene ring. For instance, compounds 5a and 5b, unlike the original lead compound 2a, were active in a tubulin inhibition assay. This suggests that the modifications may have led to a different biological target or pathway being affected by these compounds. The azido analog 5c, in particular, was highlighted as a candidate for target identification due to its potent activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as aqueous solubility, were important considerations in the SAR studies. The lead compound 6s was specifically noted for its increased solubility, which is a critical factor for drug development. The potency of these compounds, as measured by EC(50) values, was significantly influenced by the structural modifications, with some analogs showing a substantial increase in activity against cancer cell lines .

科学研究应用

合成和化学性质

对芴-2-基衍生物和相关的吡唑并[5,1-b][1,3]恶嗪结构的合成和化学性质的研究揭示了创造这些化合物的创新方法,这可能有助于进一步探索它们在科学研究中的应用。例如,吡唑并[3,4-d]嘧啶的衍生物已被合成并研究其作为化学探针或治疗剂的潜力(Eleev 等,2015)

生物和药理活性

一些研究强调了与 N-(9H-芴-2-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-甲酰胺相关的化合物的生物和药理学意义。例如:

  • 发现 N-芳基-9-氧代-9H-芴-1-甲酰胺作为各种癌细胞系中的凋亡诱导剂,表明芴-2-基衍生物在癌症治疗中的治疗潜力(Kemnitzer 等,2009)
  • 基于苯甲酰胺的 5-氨基吡唑及其稠合杂环表现出显着的抗禽流感病毒活性,表明这些化合物在抗病毒研究中的有用性(Hebishy 等,2020)
  • 对吡唑并[4,3-d][1,2,3]三嗪衍生物的研究探索了它们作为抗惊厥剂的潜力,证明了这类化合物广泛的药理适用性(Kelley 等,1995)

安全和危害

As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and ingestion. The specific safety and hazards would depend on the properties of the compound .

未来方向

The future research directions would depend on the potential applications of this compound. Given the wide range of activities exhibited by fluorene derivatives, it could be interesting to explore its potential uses in pharmaceuticals, materials science, and other fields .

属性

IUPAC Name

N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(18-12-21-23-8-3-9-25-20(18)23)22-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTSRYOGVRRQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。